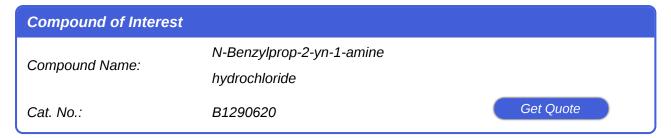


In-Depth Technical Guide: N-Benzylprop-2-yn-1amine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-Benzylprop-2-yn-1-amine hydrochloride**, a versatile organic compound with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and elucidates its primary mechanism of action as a monoamine oxidase inhibitor. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

N-Benzylprop-2-yn-1-amine, also known as Benzylpropargylamine, is a primary amine featuring a terminal alkyne group. Its hydrochloride salt is the focus of this guide. While the CAS number for the free base is well-established, the hydrochloride salt is typically referenced under the same number.

Table 1: Chemical Identifiers



Identifier	Value	
Chemical Name	N-Benzylprop-2-yn-1-amine hydrochloride	
Synonyms	Benzylpropargylamine HCl, N- Demethylpargyline HCl, N-(2- Propynyl)benzylamine HCl	
CAS Number	1197-51-9 (for the free base)	
Molecular Formula	C10H12CIN	
Molecular Weight	181.66 g/mol	

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	Solid or semi-solid or liquid (for the free base)	
Appearance	Colorless to Brown clear liquid (for the free base)	
Storage Temperature	2-8°C, under inert atmosphere	
Purity	>95.0% (GC)	

Synthesis and Experimental Protocols

The synthesis of **N-Benzylprop-2-yn-1-amine hydrochloride** is a multi-step process that begins with the synthesis of the free base, followed by its conversion to the hydrochloride salt.

Synthesis of N-Benzylprop-2-yn-1-amine (Free Base)

A common method for the synthesis of N-Benzylprop-2-yn-1-amine involves the reaction of benzyl bromide with propargylamine.[1]

Experimental Protocol:



- A suspension of benzyl bromide (5.8 ml, 48.6 mmol), prop-2-yn-1-amine (10.0 ml, 145.0 mmol), and potassium carbonate (8.0 g, 58.3 mmol) in anhydrous acetonitrile (150.0 ml) is prepared.[1]
- The mixture is stirred at 90°C under an argon atmosphere for 12 hours.[1]
- After the reaction is complete, the mixture is filtered to remove solid residues.
- The solvent is removed from the filtrate in vacuo.[1]
- The resulting residue is purified by flash chromatography on silica gel using a hexane:EtOAc
 (10:1) eluent to yield N-Benzylprop-2-yn-1-amine as a pale yellow oil.[1]

Formation of N-Benzylprop-2-yn-1-amine Hydrochloride

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

- Dissolve the purified N-Benzylprop-2-yn-1-amine in a suitable solvent, such as diethyl ether or ethanol.
- Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.

Characterization Data

¹H NMR (400 MHz, CDCl₃) δ: 7.37-7.23 (m, 5H, Ar-H), 3.88 (s, 2H, CH₂), 3.42 (d, J=2.4 Hz, 2H, CH₂), 2.26 (t, J=2.4 Hz, 1H, ≡CH).[¹]

Biological Activity and Mechanism of Action

N-Benzylprop-2-yn-1-amine and its derivatives are recognized for their activity as monoamine oxidase (MAO) inhibitors.[2][3] Specifically, they have shown potent inhibitory effects on MAO-

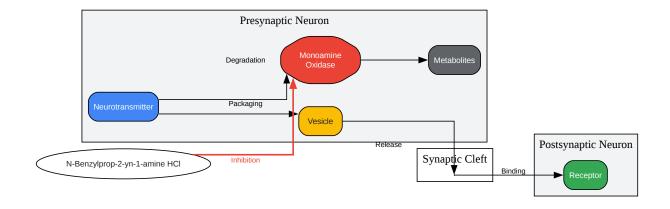


B.[4]

Signaling Pathway: Monoamine Oxidase Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, N-Benzylprop-2-yn-1-amine increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for several neurological disorders.[2]

The propargylamine moiety is crucial for the inhibitory activity. It is believed to form a covalent adduct with the FAD cofactor of the MAO enzyme, leading to irreversible inhibition.



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Caption: Monoamine Oxidase Inhibition Pathway.

Applications in Drug Discovery and Development

The propargylamine moiety is a key pharmacophore in several approved drugs, including the anti-Parkinson's agents selegiline and rasagiline, and the antihypertensive drug pargyline.[3] N-Benzylprop-2-yn-1-amine itself is a major metabolite of pargyline and a potent MAO-B inhibitor.

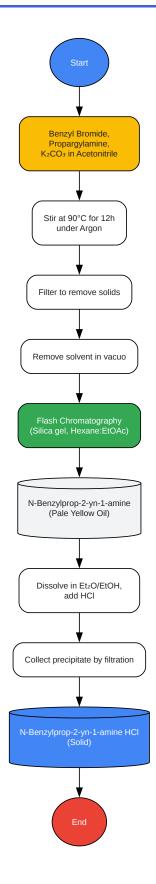


[4] Its structural features make it a valuable building block in medicinal chemistry for the development of novel therapeutics targeting neurological disorders.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **N-Benzylprop-2-yn-1-amine hydrochloride**.





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Caption: Synthesis and Purification Workflow.



Conclusion

N-Benzylprop-2-yn-1-amine hydrochloride is a compound of significant interest due to its established role as a monoamine oxidase inhibitor. This guide provides essential technical information to support its synthesis, characterization, and further investigation in the context of drug discovery and development. The provided protocols and diagrams serve as a valuable resource for researchers in this field.

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